(2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated methoxybenzylidene group, and a dimethylphenyl imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,6-dimethylaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid in the presence of a base to form the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thiazolidinones, and substituted thiazolidinones with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Biologically, (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE exhibits antimicrobial and anticancer activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its ability to induce apoptosis in cancer cells .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being investigated for potential use in chemotherapy .
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-(4-chlorobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(4-methoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(4-nitrobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
Properties
Molecular Formula |
C25H21BrN2O2S |
---|---|
Molecular Weight |
493.4g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21BrN2O2S/c1-16-8-7-9-17(2)23(16)27-25-28(20-10-5-4-6-11-20)24(29)22(31-25)15-18-14-19(26)12-13-21(18)30-3/h4-15H,1-3H3/b22-15-,27-25? |
InChI Key |
WGVCDKUDTPISNA-OWJZXNPYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/S2)C4=CC=CC=C4 |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)OC)S2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)OC)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.